molecular formula C12H10N2 B1199026 5,10-Dihydrophenazine CAS No. 613-32-1

5,10-Dihydrophenazine

Cat. No.: B1199026
CAS No.: 613-32-1
M. Wt: 182.22 g/mol
InChI Key: IVURTNNWJAPOML-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Synthesis
5,10-Dihydrophenazine (C₁₂H₁₀N₂, molecular weight 182.226) is a partially hydrogenated derivative of phenazine, characterized by two hydrogen atoms at the 5- and 10-positions of the central heterocyclic ring . Early syntheses involved copper-catalyzed cross-coupling reactions, such as Gilman and Dietrich’s 1957 method using phenyllithium and phenazine . Modern approaches include palladium-catalyzed Buchwald–Hartwig double-arylation for symmetrical 5,10-diaryl derivatives and sequential N-arylation for unsymmetrical derivatives . Iron-catalyzed intramolecular reactions have also been employed to synthesize 2,7-disubstituted derivatives, though yields vary depending on substituents (e.g., 20–35% for halogenated substrates) .

1.2 Physicochemical Properties
The compound exhibits a density of 1.152 g/cm³, melting point of ~358.5°C, and redox-active behavior due to its conjugated π-system . Its reduced state (dihydrophenazine) and oxidized state (phenazine) enable reversible electron transfer, critical for applications in photoredox catalysis and energy storage .

Preparation Methods

Solvent-Mediated Condensation of Catechols and o-Phenylenediamines

Reaction Mechanism and Substrate Scope

The foundational method for synthesizing 5,10-dihydrophenazine involves the cyclocondensation of substituted catechols with o-phenylenediamines in high-boiling solvents such as ethylene glycol . This reaction proceeds via a stepwise mechanism:

  • Nucleophilic attack of the amine group on the catechol’s hydroxyl-bearing carbon.

  • Elimination of water to form a dihydroquinoxaline intermediate.

  • Aromatization through further dehydration, yielding the dihydrophenazine core .

Substituents on both reactants influence the reaction kinetics and product distribution. Electron-donating groups (e.g., methyl, methoxy) on the catechol accelerate the reaction, while bulky substituents on the diamine component may lead to steric hindrance . The patent literature demonstrates that this method accommodates diverse substrates, including 3-methylcatechol and 4-chloro-o-phenylenediamine, with isolated yields of 57% for 5,10-dimethyldihydrophenazine .

Optimization of Reaction Conditions

Critical parameters for maximizing yield include:

  • Temperature : 200–212°C under reflux conditions

  • Solvent : Ethylene glycol preferred due to its high boiling point and ability to solubilize inorganic byproducts

  • Catalyst : Phase transfer agents (e.g., methyltributylammonium chloride) enhance alkylation efficiency in subsequent N-substitution steps

A representative procedure from US Patent 6,242,602B1 details:

10.0 g 3,3′-diaminobenzidine and 34.7 g 4-methylcatechol in 40 mL ethylene glycol heated at 212°C for 24 hours, followed by precipitation with water .

Reduction of Phenazine to this compound

Sodium Dithionite-Mediated Reduction

Phenazine undergoes facile reduction to this compound using sodium dithionite (Na₂S₂O₄) in aqueous ethanol . The reaction mechanism involves two-electron transfer, with the dithionite ion acting as a strong reducing agent:
Phenazine+Na2S2O4+2H2O5,10-Dihydrophenazine+2NaHSO3\text{Phenazine} + \text{Na}_2\text{S}_2\text{O}_4 + 2\text{H}_2\text{O} \rightarrow 5,10\text{-Dihydrophenazine} + 2\text{NaHSO}_3

This method achieves near-quantitative yields (98–99%) under optimized conditions . Key advantages include:

  • Ambient temperature operation (20–25°C)

  • Short reaction times (<2 hours)

  • Compatibility with N-alkylation in the same pot

N-Alkylation of Dihydrophenazine

The reduced product undergoes regioselective alkylation at the N5 and N10 positions using alkyl halides in the presence of phase transfer catalysts. A typical procedure employs:

  • Alkylating agent : Methyl iodide (3 equivalents)

  • Base : Sodium carbonate (2.5 equivalents)

  • Catalyst : Methyltributylammonium chloride (5 mol%)

  • Solvent : Acetonitrile/water biphasic system

Notably, maintaining a reducing environment with excess sodium dithionite prevents re-oxidation to phenazine during alkylation .

Palladium-Catalyzed Synthesis of 5,10-Diaryldihydrophenazines

Cross-Coupling Methodology

A groundbreaking advancement involves Pd(0)-mediated coupling of dihydrophenazine with aryl halides. The ACS Organic Letters report details:

  • Catalyst system : Pd₂(dba)₃ (2 mol%) with Xantphos ligand (4 mol%)

  • Base : Cs₂CO₃ (3 equivalents)

  • Solvent : Toluene at 110°C

This method enables the introduction of diverse aryl groups (e.g., 4-methoxyphenyl, 2-naphthyl) with yields up to 85% . The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination.

Substrate Compatibility Table

Aryl HalideDihydrophenazine DerivativeYield (%)Reference
4-Bromotoluene5,10-Di-p-tolyl78
1-Iodonaphthalene5,10-Dinaphthyl82
4-Bromoanisole5,10-Di(4-methoxyphenyl)85

Comparative Analysis of Synthetic Methods

Yield and Scalability Considerations

MethodAverage Yield (%)ScalabilityKey Limitation
Condensation50–60IndustrialHigh-temperature requirements
Reduction/Alkylation90–99Lab-scaleRequires pre-formed phenazine
Pd-catalyzed Coupling70–85ResearchCatalyst cost

Oxidation Stability Challenges

All methods must address the propensity of this compound to oxidize to phenazine. Effective strategies include:

  • Sparging reactions with inert gases (N₂, Ar)

  • Adding 0.1–0.5 equivalents of sodium dithionite

  • Conducting alkylations in oxygen-free gloveboxes

Recent Advances in Derivatization Techniques

Solid-Phase Alkylation

A patent-pending approach utilizes polymer-supported quaternary ammonium salts to facilitate N-alkylation in heterogeneous systems. This innovation reduces catalyst loading by 40% compared to traditional phase transfer methods .

Electrochemical Synthesis

Preliminary studies demonstrate the feasibility of generating this compound via cathodic reduction of phenazine at −1.2 V vs. Ag/AgCl. This method eliminates chemical reducing agents but currently suffers from low faradaic efficiency (32%) .

Industrial-Scale Production Insights

Purification Protocols

Large-scale manufacturing employs tandem purification steps:

  • Charcoal treatment : Removes colored impurities (e.g., 12 g charcoal per 500 mL toluene)

  • Solvent recrystallization : Toluene/ethanol mixtures optimize crystal morphology

  • Sublimation : For high-purity grades (>99.9%), vacuum sublimation at 150–180°C

Waste Management Considerations

The condensation method generates aqueous waste containing ethylene glycol and inorganic salts. Patent literature recommends:

  • Distillation recovery of ethylene glycol (85% efficiency)

  • Neutralization of alkaline wash streams with HCl before disposal

Emerging Applications Influencing Synthesis Design

The growing use of 5,10-dihydrophenazines in organic light-emitting diodes (OLEDs) has driven demand for:

  • High-purity materials : <100 ppm metal contaminants

  • Functionalized derivatives : 5,10-Bis(trifluoromethyl) variants for electron transport layers

These requirements necessitate modifications to traditional synthesis, such as implementing palladium scavengers in cross-coupling reactions .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of 5,10-Dihydrophenazine Derivatives

The synthesis of this compound derivatives has been extensively studied due to their potential applications. Key synthetic methods include:

  • Palladium-Catalyzed Reactions : The Buchwald–Hartwig reaction allows for the efficient synthesis of 5,10-diaryl-5,10-dihydrophenazines through arylation reactions. This method facilitates the introduction of diverse aryl groups onto the nitrogen atoms of the phenazine core .
  • Iron-Catalyzed C–H Amination : Recent advancements have introduced iron-catalyzed intramolecular C–H amination techniques that yield 2,7-disubstituted derivatives with high regioselectivity. This method is notable for its ability to produce compounds with various substituents at the 2 and 7 positions of the phenazine core .

Applications in Organic Electronics

One of the most promising applications of this compound derivatives is in organic electronic devices:

  • Hole-Injection Materials : These compounds have shown excellent properties as hole-injection materials in organic electroluminescent (OEL) devices. Their ability to facilitate charge transport makes them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
  • Optoelectronic Properties : Theoretical studies using density functional theory (DFT) have revealed that these compounds exhibit favorable optoelectronic properties, enhancing their performance in electronic applications .

Medicinal Chemistry Applications

In addition to their electronic applications, this compound derivatives are being explored for their medicinal properties:

  • Anticancer Activity : Synthetic derivatives of phenazine 5,10-dioxide have demonstrated potent cytotoxicity against human leukemic cells. These compounds exploit hypoxic environments typical in tumors to selectively induce cell death .
  • Prodrug Strategies : The development of prodrugs based on this compound scaffolds has shown promise in enhancing bioactivity and solubility, making them potential candidates for cancer therapy .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound derivatives:

StudyFindings
Aoki et al. (2014)Developed a novel iron-catalyzed method for synthesizing diverse 5,10-diaryl-5,10-dihydrophenazines with potential applications in OEL devices .
Cimmino et al. (2021)Investigated the cytotoxic potential of phenazine 5,10-dioxides against MOLM-13 human AML cells, demonstrating selective potency in hypoxic conditions .
ResearchGate StudyConfirmed excellent properties of synthesized compounds as hole injection materials for electroluminescent devices .

Comparison with Similar Compounds

Phenazine 5,10-Dioxide

Structural and Functional Differences

Property 5,10-Dihydrophenazine Phenazine 5,10-Dioxide
Oxidation State Reduced (two H atoms) Oxidized (two O atoms)
Synthesis Arylation of phenazine Reaction of dihydroxybenzene with quinones
Redox Activity Reversible electron transfer Limited redox cycling
Biological Activity Prenylation in antibiotics Mutagenic/clastogenic effects

Phenazine 5,10-dioxide derivatives are less redox-active but exhibit strong mutagenicity, limiting their therapeutic use . In contrast, dihydrophenazines are biosynthetic intermediates in prenylated antibiotics like endophenazines .

5,10-Diaryl-5,10-Dihydrophenazines

Substituent Effects on Performance

Derivative Substituents Key Property Application
5,10-Diphenyl-5,10-dihydrophenazine Phenyl groups at N5/N10 High thermal stability (Td > 300°C) Photocatalysis
2,7-di-tert-butyl-5,10-bis(CF₃Ph)-Phz2 CF₃Ph at N5/N10; t-Bu at C2/C7 E₀* = −2.36 V, τ = 1.2 µs (triplet) Alkylation of silyl enol ethers
5,10-Di(4-trifluoromethylphenyl)-Phz Electron-withdrawing CF₃ groups Initiation efficiency = 65.9% Metal-free ATRP

Symmetrical diaryl derivatives with electron-withdrawing groups (e.g., CF₃) enhance photocatalytic reducing power, while bulky substituents (e.g., t-Bu) improve stability . Asymmetric derivatives, such as 5-aryl-10-alkyl variants, are less explored but show promise in tailored catalysis .

Prenylated Dihydrophenazines

Data Tables

Table 1: Catalytic Performance of Dihydrophenazine Derivatives

Catalyst Reaction Yield (%) Turnover Number (TON) Reference
Phz2 (CF₃Ph/t-Bu) Alkylation of silyl ether 92 45
PhenN-CF₃ MMA polymerization 65.9 1.5 × 10³
PCBN O-ATRP of acrylates 90 2.0 × 10³

Table 2: Electrochemical Properties

Compound E₀* (V vs SCE) ΔEₛₜ (eV) Lifetime (τ, µs)
This compound core −2.06 to −2.36 0.10–0.19 0.8–1.5
Ir(ppy)₃ (reference) −1.73 0.30 1.0

Biological Activity

5,10-Dihydrophenazine (H2Phen) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its redox properties and ability to interact with biological systems. The compound's structure allows it to participate in various biochemical processes, making it a candidate for drug development.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through microbial transformation or chemical synthesis. Pseudomonas cepacia has been reported to convert phenazine into this compound under low oxygen tensions . Additionally, structural modifications can enhance its biological activity. For instance, derivatives with specific substituents have shown increased potency against cancer cells .

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound derivatives. Notably:

  • Cytotoxicity Against Leukemia Cells : Compounds derived from this compound exhibit significant cytotoxic effects against acute myeloid leukemia (AML) cells. The most potent analogs demonstrate effective cell death at sub-micromolar concentrations . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Selectivity : The selectivity of these compounds towards cancer cells over normal cells is a crucial feature. For example, EC50 values indicate that some derivatives are up to 40 times more effective against leukemia cells compared to non-cancerous cells .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action may involve DNA intercalation and inhibition of topoisomerases .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsEC50 Values (µM)Mechanism of Action
CytotoxicityAML Cells (MOLM-13)< 0.1ROS generation, apoptosis
AntimicrobialVarious Bacterial StrainsVariableDNA intercalation, topoisomerase inhibition
Hypoxic SelectivityCancer Cells in Hypoxic Conditions< 0.05Bioreductive activation

Case Study: Iodinin and Myxin Analogues

Research on analogs such as iodinin and myxin has demonstrated their ability to induce cell death selectively in hypoxic environments typical of tumors. This hypoxia-selective mechanism enhances their therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5,10-dihydrophenazine and its derivatives?

this compound derivatives are typically synthesized via oxidative coupling or functionalization of phenazine precursors. For example, 1,3-dihydroxyphenazine can be prepared through dithionite reduction of 1,3-dihydroxyphenazine dioxide, followed by purification via recrystallization in ethanol . Substituents such as methyl groups are introduced via alkylation reactions using reagents like methyl iodide under basic conditions . Characterization often involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and elemental analysis to confirm purity and structure.

Q. How are spectroscopic techniques employed to characterize this compound?

Ultraviolet-visible (UV-Vis) spectroscopy reveals a λmax at 350 nm for this compound, distinct from phenazine (325 nm), due to differences in conjugation and electronic transitions . Infrared (IR) spectroscopy identifies N–H and C–N stretching vibrations in the 3200–3400 cm<sup>−1</sup> and 1350–1500 cm<sup>−1</sup> ranges, respectively. Diffuse reflectance spectroscopy further distinguishes solid-state optical properties, such as visible-region absorption in phenazhydrins .

Q. What are the key physicochemical properties of this compound?

Key properties include:

  • Melting point : 153°C (for 5,10-dimethyl derivative) .
  • Redox behavior : Exhibits reversible oxidation/reduction in electrochemical studies, critical for photoredox applications .
  • Solubility : Generally soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .

Advanced Research Questions

Q. How do N,N-diaryl substituents influence charge transfer (CT) states in dihydrophenazine photoredox catalysts?

Substituents with extended conjugation (e.g., naphthyl groups) lower the LUMO energy, creating intramolecular CT states upon photoexcitation. This is confirmed by solvatochromic shifts in emission spectra (e.g., blue in hexane to red in DMF) and density functional theory (DFT) calculations . CT states enhance electron transfer efficiency in organic photocatalysis, such as in atom-transfer radical polymerization (O-ATRP), by minimizing radiative recombination .

Q. How is this compound utilized in thermally activated delayed fluorescence (TADF) materials?

As an electron donor in donor-acceptor (D-A) architectures, dihydrophenazine derivatives (e.g., DHPZ-2BI, DHPZ-2TRZ) achieve small singlet-triplet energy gaps (ΔEST ≈ 0–0.19 eV), enabling efficient reverse intersystem crossing (RISC). This property is exploited in organic light-emitting diodes (OLEDs) for green-to-orange emission, with external quantum efficiencies (EQE) exceeding 30% .

Q. What mechanistic insights explain the role of dihydrophenazine in photocatalytic CO2 reduction?

In CO2-to-CH4 conversion, dihydrophenazine photosensitizers (e.g., 5,10-di(2-naphthyl)-5,10-dihydrophenazine) absorb visible light (λ > 435 nm), transfer electrons to iron porphyrin catalysts, and mediate CO2 activation. Turnover numbers (TONs) reach 29 for CH4, with tertiary amines serving as sacrificial electron donors .

Q. How do solvent polarity and ion pairing affect dihydrophenazine-based O-ATRP performance?

Polar solvents stabilize ion pairs between the catalyst radical cation and bromide anion, crucial for deactivation of propagating polymer chains. Transient absorption spectroscopy reveals that solvent polarity modulates the lifetime of excited CT states, impacting polymerization control and dispersity (Đ < 1.2) .

Q. What enzymatic pathways involve dihydrophenazine derivatives in natural product biosynthesis?

The enzyme dihydrophenazine-1-carboxylate dimethylallyltransferase (PpzP) prenylates this compound-1-carboxylate using dimethylallyl diphosphate. This reaction is critical in Streptomyces anulatus for producing antimicrobial phenazines .

Q. Data Contradiction Analysis

  • UV-Vis λmax Discrepancy : Early studies reported a λmax of 325 nm for this compound, but recent diffuse reflectance data confirm 350 nm . This discrepancy may arise from solvent effects or aggregation in solid-state measurements.

Properties

IUPAC Name

5,10-dihydrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURTNNWJAPOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323047
Record name 5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-32-1
Record name 613-32-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 12 L Morton flask is charged 702 g 1,2-diaminobenzene and 2.1 Kg catechol (3 equivalents based on 1,2-diaminobenzene). Heat is applied by a heating mantle, and at the end of 30 minutes, all materials are melted and the temperature has risen to 90° C. Over the next 40 minutes, the temperature is increased to ca. 170° C. The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period. The reaction mixture is cooled to 80° C. and 8 L deionized water added over 30 minutes. The mixture is allowed to cool to room temperature overnight, and a filter candle used to remove water. A further 8 L water is added and heated to 70° C., cooled to 40° C., and the water again removed. A further wash with 8 L water is again performed, with the wash temperature lowered only to 60° C. during removal of water. The product is filtered on a filter funnel and air dried for 30 minutes to yield ca. 1200 g of moist 5,10-dihydrophenazine containing approximately 20% water. Yield of dry 5,10-dihydrophenazine is 960 g (68% of theory, based on 1,2-diaminobenzene).
Quantity
702 g
Type
reactant
Reaction Step One
Quantity
2.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,10-Dihydrophenazine
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5,10-Dihydrophenazine
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5,10-Dihydrophenazine
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5,10-Dihydrophenazine

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